5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine is a complex nitrogen-containing heterocyclic compound. It belongs to a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The structure consists of a cyclopropane ring fused with a triazole and pyridazine moiety, which contributes to its unique chemical properties and reactivity.
The compound has been synthesized and studied in various research contexts, particularly in the fields of medicinal chemistry and material science. Its synthesis often involves the modification of simpler triazole or pyridazine derivatives, reflecting its potential as a versatile building block in organic synthesis.
5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine is classified as a bicyclic compound due to the presence of two interconnected rings. It is primarily categorized within the larger family of triazolo compounds, which are known for their pharmacological significance.
The synthesis of 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine typically involves several key steps:
The synthesis can utilize various reagents and conditions, including:
The molecular structure of 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine features:
Key structural data include:
5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine can participate in various chemical reactions:
Reactions may be facilitated by catalysts or specific reaction conditions (e.g., temperature and solvent choice) to enhance yields or selectivity.
The mechanism of action for 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine often involves:
Studies have shown that certain derivatives exhibit significant antiproliferative activity against cancer cell lines by disrupting tubulin polymerization processes.
5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine has several scientific applications:
The molecular architecture of 5H-cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine features an intricate tricyclic framework formed through the fusion of three distinct ring systems. The core structure consists of a pyridazine ring – a six-membered diazine heterocycle – fused with a [1,2,4]triazole unit (a five-membered triazole ring) and further annulated with a strained cyclopropane ring. This arrangement creates a compact, planar system with significant bond angle distortion, particularly at the cyclopropane fusion sites. The molecular formula is established as C₆H₄N₄ [1] [9], indicating a highly unsaturated system with a hydrogen deficiency index (HDI) of 7, consistent with multiple rings and π-bonds.
X-ray crystallographic studies of related triazolopyridazine systems reveal that the central pyridazine-triazole fusion adopts near-perfect coplanarity [3] [6]. The cyclopropane ring introduces significant steric strain at the fusion point, with internal bond angles constrained to approximately 60°, substantially deviating from the ideal tetrahedral geometry. This molecular architecture creates a unique electronic distribution characterized by an electron-deficient pyridazine system juxtaposed with the electron-rich triazole moiety, further perturbed by the σ-electron withdrawing effect of the cyclopropane ring [10].
Table 1: Fundamental Molecular Data for 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C₆H₄N₄ | PubChem CID 45092741 |
Molecular Weight | 132.12 g/mol | Calculated from formula |
Hydrogen Deficiency Index | 7 | Calculated from formula |
Total Ring Count | 3 (2 fused, 1 annulated) | Structural analysis |
Aromatic Systems | Pyridazine-triazole | Structural analysis |
Heteroatom Composition | 4 Nitrogen atoms | Molecular formula |
The systematic IUPAC name 5H-cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine follows precise fusion nomenclature rules for polycyclic heteroaromatic systems. The parent component is the [1,2,4]triazolo[4,3-b]pyridazine bicyclic system, where the pyridazine ring (six-membered) is fused with the [1,2,4]triazole ring (five-membered) along the pyridazine's b-edge (between atoms 3 and 4) and the triazole's 4,3-edge. The prefix cyclopropa[d] specifies annulation of a cyclopropane ring across the d-edge (bond between atoms 5 and 6) of the pyridazine ring. The 5H designation indicates that the saturated carbon (methylene group) of the cyclopropane ring resides at position 5 of the fused system, with the hydrogen atom attached to this carbon [1] [10].
The standardized numbering convention assigns position 1 to the nitrogen atom in the pyridazine ring adjacent to the fusion point. Position 2 is the carbon between the two pyridazine nitrogens, while position 3 is the fusion nitrogen shared with the triazole ring. The triazole ring is numbered such that the fusion carbon becomes position 3a, followed by the triazole nitrogens at positions 4 and 5, and the triazole carbon at position 6a. The cyclopropane ring atoms are numbered as positions 5, 5a, and 6, with the hydrogen specifically designated at position 5 (hence 5H) to indicate saturation. This precise numbering is essential for accurately describing substitution patterns and regiochemical relationships in derivative compounds [1] [4].
The structural landscape of fused azolo diazines demonstrates significant diversity in both pharmacological properties and electronic characteristics. When comparing 5H-cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine with related scaffolds, key differences emerge in ring saturation, heteroatom content, and π-electron distribution:
Tetrazolo[1,5-b]pyridazines represent a closely related class where the triazole ring is replaced with a tetrazole. This substitution increases heteroatom density but reduces aromatic character in the five-membered ring, as tetrazoles exist in equilibrium between 1H- and 2H-tautomeric forms. This tautomerism introduces dynamic structural flexibility absent in the rigid triazolopyridazine system. Pharmacologically, tetrazolopyridazines exhibit different binding profiles to biological targets such as BRD4 bromodomains, primarily due to altered hydrogen-bonding capacity and dipole orientation [3] [5].
Triazolo[4,3-b]pyridazines without the cyclopropane annulation (e.g., the parent compound C₅H₄N₄) show significantly different electronic properties and molecular geometry [2]. Removal of the cyclopropane ring reduces molecular strain energy by approximately 25-30 kcal/mol while increasing π-conjugation across the planar system. In BRD4 bromodomain inhibition studies, the unsubstituted triazolo[4,3-b]pyridazine scaffold demonstrated superior binding affinity compared to its cyclopropa-annulated counterpart, attributed to better complementarity with the hydrophobic cavity of the acetyl-lysine recognition site [3] [6].
7,8-Dihydro-[1,2,4]triazolo[4,3-b]pyridazines represent partially saturated analogs where reduction of the pyridazine ring decreases aromaticity but enhances conformational flexibility. This modification significantly impacts biological activity, as evidenced in anti-Cryptosporidium studies where the dihydro analog exhibited approximately 7-fold reduced potency (EC₅₀ = 1.2 μM) compared to the fully aromatic lead compound SLU-2633 (EC₅₀ = 0.17 μM), despite having improved lipophilic efficiency [8].
Table 2: Comparative Analysis of Azolo Diazine Scaffolds
Scaffold | Molecular Formula | Key Structural Features | Biological Relevance |
---|---|---|---|
5H-cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine | C₆H₄N₄ | High ring strain, planar core, σ-withdrawing cyclopropane | Moderate BRD4 inhibition (micromolar range) |
[1,2,4]Triazolo[4,3-b]pyridazine | C₅H₄N₄ | Planar bicyclic, fully aromatic | BRD4 inhibitor scaffold, Cryptosporidium lead |
Tetrazolo[1,5-b]pyridazine | C₄H₃N₅ | Tautomerism, higher nitrogen content | Altered hydrogen bonding capacity |
7,8-Dihydro-[1,2,4]triazolo[4,3-b]pyridazine | C₅H₆N₄ | Non-aromatic pyridazine, increased flexibility | Anti-Cryptosporidium (EC₅₀ 1.2 μM), reduced hERG inhibition |
Azabenzothiazoles | Variable | Thiazole incorporation, sulfur heteroatom | Emerging anti-Cryptosporidium leads (low μM) |
The fusion of a cyclopropane ring to the [1,2,4]triazolo[4,3-b]pyridazine system creates profound stereoelectronic effects that significantly alter both structural and electronic properties. The Baeyer strain inherent in the 60° bond angles of cyclopropane introduces substantial ring tension at the fusion points, forcing distortion of bond angles in the adjacent pyridazine ring by 10-15° from ideal values. This distortion propagates through the conjugated system, reducing π-orbital overlap and decreasing resonance stabilization energy by approximately 8-12 kcal/mol compared to the unannulated parent structure [2] [9] [10].
Electronically, cyclopropane exhibits pronounced σ-withdrawing character through a combination of inductive effects and Walsh orbital interactions. The high s-character (approximately 33%) of cyclopropane C-C bonds creates σ orbitals with low energy and significant directional properties. These orbitals interact with the π-system of the pyridazine ring through hyperconjugation, effectively withdrawing electron density from the electron-deficient diazine system. Computational analyses (DFT, M06-2X/6-311+G**) reveal significant charge redistribution, with the cyclopropane methylene groups acquiring partial positive character (Mulliken charge +0.12e) while the fusion carbon becomes electron-deficient (charge +0.18e) [9] [10].
The Walsh orbitals of cyclopropane align perpendicular to the molecular plane, enabling unique conjugation effects with the π-system. This interaction creates a distinctive electronic perturbation pattern characterized by:
These stereoelectronic modifications profoundly impact chemical reactivity. The cyclopropa-annulated system demonstrates accelerated nucleophilic substitution at the C-6 position compared to its non-annulated counterpart, while showing decreased susceptibility to electrophilic attack at the triazole ring. Additionally, the strained system exhibits greater propensity for cycloaddition reactions across the cyclopropane bond, particularly with electron-deficient dienophiles, representing a valuable synthetic handle for further derivatization [2] [10].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: